

A Technical Guide to the Commercial Sourcing and Purity of 2,6-Diaminoanthraquinone

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Compound of Interest

Compound Name: 2,6-Diaminoanthraquinone

Cat. No.: B087147

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and purity of **2,6-Diaminoanthraquinone** (2,6-DAA), a crucial intermediate in the synthesis of various high-value compounds. This document details commercial sources, typical purity levels, common impurities stemming from its synthesis, and methods for its purification and analysis.

Commercial Sources and Stated Purity

2,6-Diaminoanthraquinone is readily available from a variety of chemical suppliers. The stated purity of commercially available 2,6-DAA typically ranges from 97% to over 99%. The most common analytical techniques cited by suppliers for purity assessment are High-Performance Liquid Chromatography (HPLC) and elemental analysis (total nitrogen). Below is a summary of offerings from prominent suppliers.

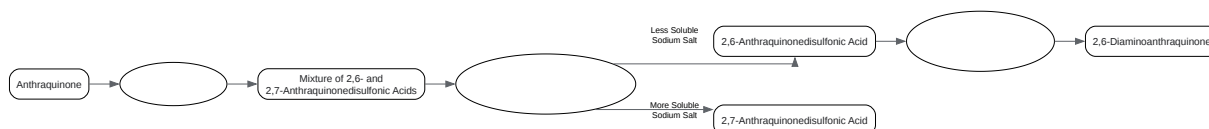
Supplier	Product Number	Stated Purity	Analytical Method(s)
Sigma-Aldrich	D12007	97%	Not specified
Tokyo Chemical Industry (TCI)	D3180	>97.0% (N)	Total Nitrogen, HPLC (min. 96.0 area%)
Ensinec Industry	≥99.0% (Assay: 99.82%)	H-NMR, LC-MS, IR, HPLC-ESI-MS	
CymitQuimica	3B-D3180	>97.0% (N)	Total Nitrogen
Chemneo	99%	Not specified	

Synthesis, Potential Impurities, and Purification

The industrial synthesis of **2,6-Diaminoanthraquinone** is a multi-step process that can introduce specific impurities into the final product. A general understanding of this process is key to anticipating and addressing potential purity issues.

Industrial Synthesis Pathway

The most common industrial synthesis route for **2,6-Diaminoanthraquinone** involves the sulfonation of anthraquinone, followed by the separation of isomers and subsequent amidation.



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Caption: Industrial synthesis pathway of **2,6-Diaminoanthraquinone**.

The sulfonation of anthraquinone yields a mixture of 2,6- and 2,7-anthraquinonedisulfonic acids. The separation of these isomers is a critical step and is often achieved by fractional crystallization of their sodium salts, exploiting the lower solubility of the 2,6-isomer's salt.[1][2] The isolated 2,6-anthraquinonedisulfonic acid is then subjected to amidation, typically using aqueous ammonia in the presence of an oxidizing agent, to yield **2,6-Diaminoanthraquinone**. [3]

Potential Impurities

The primary impurity in technical grade **2,6-Diaminoanthraquinone** is the isomeric 2,7-diaminoanthraquinone, arising from incomplete separation of the sulfonic acid precursors.[1] Other potential impurities may include:

- Monoaminoanthraquinones: Resulting from incomplete amidation.
- Hydroxyanthraquinones: Formed through side reactions during amidation.
- Unreacted starting materials: Residual 2,6-anthraquinonedisulfonic acid.
- Fluorescent impurities: Often of unknown structure, requiring specific purification steps for their removal.[4]

Experimental Protocols for Purification

For applications requiring high purity, commercially available **2,6-Diaminoanthraquinone** may necessitate further purification. The following are established laboratory-scale purification protocols.

Recrystallization

Recrystallization is a common and effective method for purifying **2,6-Diaminoanthraquinone**. The choice of solvent is critical and depends on the impurities to be removed.

Protocol 1: Recrystallization from Pyridine or Nitrobenzene[4]

- Dissolution: Dissolve the crude **2,6-Diaminoanthraquinone** in a minimal amount of hot pyridine or nitrobenzene. These solvents are effective for dissolving the compound at elevated temperatures.

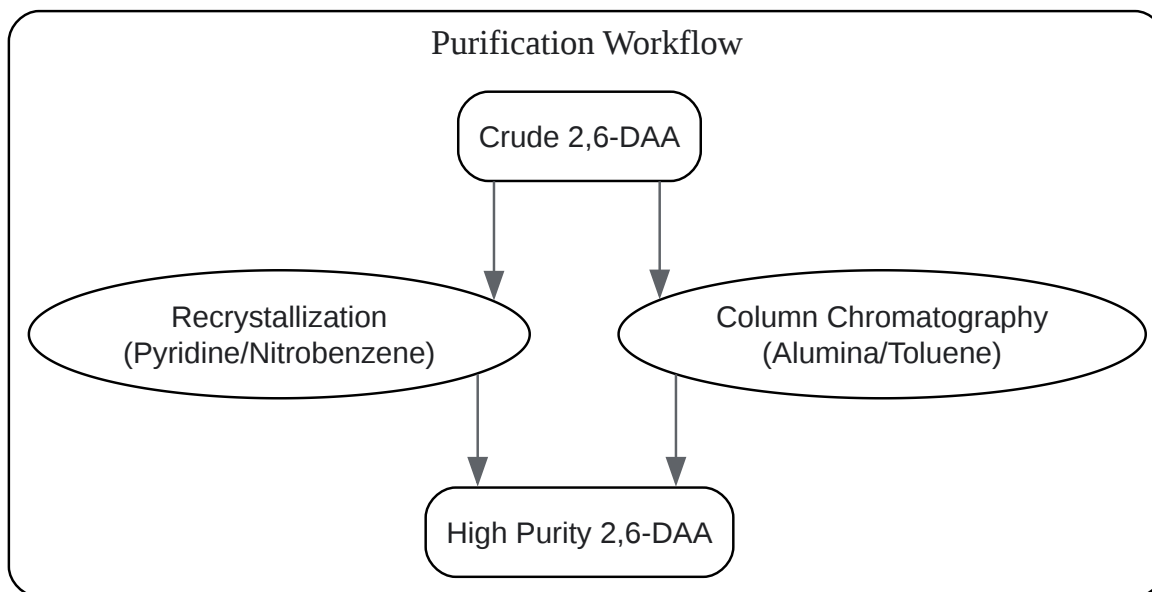
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature. The **2,6-Diaminoanthraquinone** will crystallize as red needles.
- Isolation: Collect the crystals by filtration.
- Washing: Wash the crystals with a small amount of a cold, non-polar solvent like ethanol to remove residual pyridine or nitrobenzene.
- Drying: Dry the purified crystals under vacuum.

Column Chromatography

For the removal of fluorescent impurities, column chromatography is a suitable technique.^[4]

Protocol 2: Alumina Column Chromatography^[4]

- Column Preparation: Pack a chromatography column with alumina (Al_2O_3) as the stationary phase. The column should be equilibrated with toluene.
- Sample Loading: Dissolve the crude **2,6-Diaminoanthraquinone** in a minimum amount of toluene and load it onto the column.
- Elution: Elute the column with toluene. The fluorescent impurities are typically more polar and will be retained on the alumina, while the **2,6-Diaminoanthraquinone** will elute.
- Fraction Collection: Collect the fractions containing the purified product.
- Solvent Removal: Evaporate the toluene to obtain the purified **2,6-Diaminoanthraquinone**.
- Recrystallization (Optional): The product can be further purified by recrystallization from ethanol.^[4]



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Caption: General purification workflow for **2,6-Diaminoanthraquinone**.

Analytical Methods for Purity Assessment

Accurate determination of the purity of **2,6-Diaminoanthraquinone** and the identification of impurities are crucial for quality control and for ensuring the success of downstream applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and widely used technique for assessing the purity of **2,6-Diaminoanthraquinone** and for separating it from its isomers and other impurities.

Illustrative HPLC Method:

While specific HPLC methods are often proprietary to the manufacturer, a general reverse-phase HPLC method can be developed with the following parameters:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).

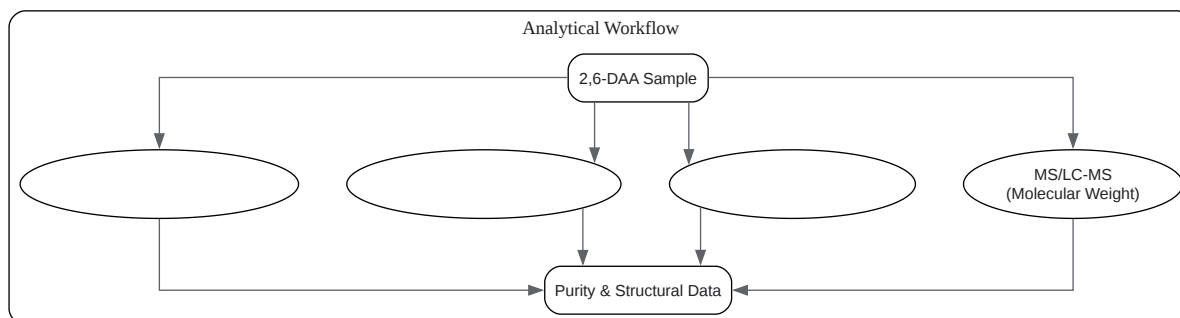
- Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like trifluoroacetic acid or formic acid to improve peak shape).
- Detection: UV-Vis detector, monitoring at a wavelength where **2,6-Diaminoanthraquinone** has strong absorbance (e.g., around 254 nm or in the visible region).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.

This method should be optimized to achieve baseline separation of **2,6-Diaminoanthraquinone** from 2,7-diaminoanthraquinone and other potential impurities.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural confirmation and identification of **2,6-Diaminoanthraquinone**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule and help identify impurities if they are present in sufficient concentration.
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the amino (N-H) and carbonyl (C=O) groups.
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and can be coupled with a separation technique like HPLC (LC-MS) to identify the molecular weights of impurities.



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Caption: Analytical workflow for the characterization of **2,6-Diaminoanthraquinone**.

In conclusion, while **2,6-Diaminoanthraquinone** is commercially available in relatively high purity, researchers and drug development professionals should be aware of the potential for isomeric and process-related impurities. The application of appropriate purification and analytical methods is essential to ensure the quality and consistency of this critical chemical intermediate for its intended use.

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